(5-(Methylthio)furan-2-yl)methanamine
Description
(5-(Methylthio)furan-2-yl)methanamine is a furan-based methanamine derivative characterized by a methylthio (-SCH₃) substituent at the 5-position of the furan ring. The methylthio group introduces electron-rich properties, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(5-methylsulfanylfuran-2-yl)methanamine |
InChI |
InChI=1S/C6H9NOS/c1-9-6-3-2-5(4-7)8-6/h2-3H,4,7H2,1H3 |
InChI Key |
ZHFAOELZHQSXGA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(O1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-(Methylthio)furan-2-yl)methanamine with structurally analogous compounds, focusing on substituents, synthesis, physicochemical properties, and bioactivity:
Structural and Functional Analysis
Substituent Effects on Bioactivity: Phenyl Derivatives: Compounds like 4-(5-((3-(4-Cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic Acid (23) exhibit potent SIRT2 inhibition (IC₅₀ <10 µM) due to urea-based substituents enhancing target binding . The phenyl group increases hydrophobicity, improving membrane permeability. Pyridine Derivatives: The introduction of a 4-methylpyridin-3-yl group (e.g., 5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine) introduces aromatic nitrogen, which may facilitate π-stacking interactions in enzyme active sites. However, its low synthesis yield (11.1%) suggests challenges in steric bulk management . Methylthio Group: The -SCH₃ group in the target compound is less electron-withdrawing than halogens (e.g., -Cl in ) but more lipophilic than morpholine derivatives . This balance could optimize both solubility and target engagement.
Synthetic Accessibility :
- Phenyl and pyridine derivatives are synthesized via Suzuki cross-coupling (yields: 80–95%) , whereas methylthio analogues may require thiol-ene chemistry or nucleophilic substitution, which are less documented in the evidence.
- Morpholine-containing derivatives (e.g., {5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine ) are synthesized via reductive amination, highlighting the adaptability of furan methanamines to diverse reaction conditions .
Physicochemical Properties :
- Melting points correlate with substituent polarity; urea derivatives (e.g., compound 23 ) exhibit higher melting points (192–193°C) due to hydrogen bonding , while morpholine derivatives remain liquids at room temperature, favoring formulation flexibility .
- The methylthio group’s moderate lipophilicity (LogP ~1.5–2.0) may enhance blood-brain barrier penetration compared to polar morpholine derivatives.
Biological Activity Trends: Antimicrobial Activity: Thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl substituents (e.g., compound from ) show antifungal activity (MIC: 250 µg/mL), though less potent than fluconazole. Anticancer Potential: Pyridine and triazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) inhibit MCF-7 cells (IC₅₀: 125 µg/mL) , while SIRT2 inhibitors (phenyl derivatives) are explored for neurodegenerative diseases .
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